[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride
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Overview
Description
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride is an organic compound with the molecular formula C12H16Cl2N2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methoxy group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride typically involves the reaction of 2-methoxynaphthalene with hydrazine derivatives under controlled conditions. One common method includes the following steps:
Formation of the Intermediate: 2-Methoxynaphthalene is reacted with formaldehyde to form the intermediate [(2-Methoxynaphthalen-1-yl)methyl] alcohol.
Hydrazine Reaction: The intermediate is then treated with hydrazine hydrate in the presence of an acid catalyst to yield [(2-Methoxynaphthalen-1-yl)methyl]hydrazine.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. For example, it may inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: A precursor in the synthesis of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride.
Naphthalene Derivatives: Compounds with similar polycyclic aromatic structures but different functional groups.
Hydrazine Derivatives: Compounds containing the hydrazine moiety with varying substituents.
Uniqueness
This compound is unique due to the combination of its methoxy and hydrazine functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(2-methoxynaphthalen-1-yl)methylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-14-13;;/h2-7,14H,8,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXECRLWBBPBQMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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